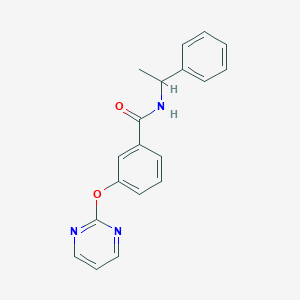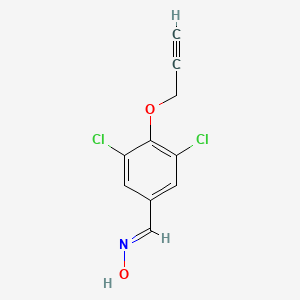![molecular formula C13H13N3O4S B5518055 ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate](/img/structure/B5518055.png)
ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate is a useful research compound. Its molecular formula is C13H13N3O4S and its molecular weight is 307.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.06267708 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Properties and Hydrolysis Reactions
Studies on related compounds, such as the catalytic hydrolysis of esters, provide insights into the potential use of ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate in catalytic processes. For example, the catalysis of ester hydrolysis by imidazole derivatives has been shown to be significant, offering a partial explanation of enzymatic hydrolysis mechanisms (Bender & Turnquest, 1957). This suggests that this compound could play a role in similar catalytic processes, possibly related to enzymatic mimicking or synthetic hydrolysis reactions.
Electropolymerization and Electrochromic Properties
Another area of potential application is in the field of electropolymerization and electrochromic materials. Compounds containing nitrophenyl and imidazole groups have been investigated for their electrochemical and electrochromic properties. For instance, novel donor–acceptor type monomers have shown promising electrochemical activity, suggesting that derivatives like this compound could be valuable in developing new electrochromic materials with tailored properties (Hu et al., 2013).
Synthetic Utility in Heterocyclic Chemistry
The synthetic versatility of compounds structurally related to this compound is evident in heterocyclic chemistry. Research has shown that derivatives of ethyl acetate and imidazole can be used to synthesize a wide range of polyfunctionally substituted heterocyclic compounds, indicating potential routes for the synthesis of complex molecules with pharmaceutical or material science applications (Mohareb & Sherif et al., 2004).
Antimicrobial and Antioxidant Activities
Compounds with structural similarities to this compound have demonstrated significant antimicrobial and antioxidant activities. For example, ethyl 2-[aryl(thiazol-2-yl)amino]acetates showed high inhibition towards enzymes in studies, suggesting the potential of related compounds in developing new antimicrobial and antioxidant agents (Babar et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-2-20-12(17)8-21-13-14-7-11(15-13)9-3-5-10(6-4-9)16(18)19/h3-7H,2,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMQRYKDGADRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5517975.png)

![6-ethyl-1,3-dimethyl-5-phenyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B5517980.png)

![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)
![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)
![2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5518001.png)
![2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)
![5-[4-(Propan-2-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)
![3-(1H-pyrazol-1-ylmethyl)-N-[3-(2-pyridinyl)propyl]benzamide](/img/structure/B5518018.png)

![1-cyclopropyl-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5518031.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-2-thiophenecarboxamide](/img/structure/B5518037.png)

